Product packaging for Thiamine Nitrate(Cat. No.:CAS No. 532-43-4)

Thiamine Nitrate

Cat. No.: B057830
CAS No.: 532-43-4
M. Wt: 327.36 g/mol
InChI Key: UIERGBJEBXXIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiamine nitrate, a stable nitrate salt form of vitamin B1 (thiamine), is an essential cofactor and metabolite extensively utilized in biochemical and nutritional research. Its primary research value lies in elucidating the critical role of thiamine in cellular energy metabolism, specifically as a precursor to thiamine pyrophosphate (TPP), the active coenzyme for key enzymes such as pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase in the pentose phosphate pathway. Researchers employ this compound to investigate cellular metabolic flux, energy production, and the biochemical basis of thiamine deficiency disorders, which can manifest as neurological and cardiovascular pathologies. Furthermore, its application extends to neurobiological studies, where it is used to model and understand the impact of impaired oxidative metabolism on neuronal health and survival. In cell culture, it serves as a vital supplement in defined media to support the growth and maintenance of various cell lines. This high-purity compound provides a reliable and stable source for studies aiming to decipher metabolic pathways, assess the biochemical consequences of nutrient deficiencies, and explore potential therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N4OS.NO3<br>C12H17N5O4S B057830 Thiamine Nitrate CAS No. 532-43-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERGBJEBXXIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4S
Record name thiamine nitrate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038762
Record name Thiamine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-43-4
Record name Thiamine nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamine mononitrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiamine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiamine nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAMINE MONONITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0I04919X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical and Molecular Research on Thiamine Nitrate

Thiamine (B1217682) Nitrate (B79036) Conversion and Metabolic Activation

Upon entering the body, thiamine nitrate undergoes a critical transformation to become metabolically active. This process primarily involves its conversion into thiamine pyrophosphate (TPP), the form in which it participates in various enzymatic reactions. patsnap.com

Conversion to Thiamine Pyrophosphate (TPP) via Thiamine Pyrophosphokinase (TPP)

The primary mechanism for the activation of thiamine is its phosphorylation to thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP). wikipedia.orgnih.gov This reaction is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), also referred to as thiamine diphosphokinase. patsnap.comncats.ioportlandpress.com The synthesis of TPP from free thiamine requires magnesium and adenosine (B11128) triphosphate (ATP). oregonstate.edumdpi.com Thiamine pyrophosphokinase facilitates the transfer of a pyrophosphate group from ATP to thiamine, yielding TPP and adenosine monophosphate (AMP). wikipedia.org This conversion is a vital step, as TPP is the form required by enzymes involved in major metabolic pathways. wikipedia.orgdroracle.ai

Enzymatic Phosphorylation Pathways

The phosphorylation of thiamine is a regulated process. In most bacteria and eukaryotes, thiamine is first pyrophosphorylated to TPP by thiamine diphosphokinase. wikipedia.org Within the cell, once thiamine is phosphorylated to TPP, it can be further phosphorylated to thiamine triphosphate (TTP) or dephosphorylated to thiamine monophosphate (TMP). nih.govportlandpress.com The enzyme thiamine diphosphatase can hydrolyze TPP to TMP, which can then be converted back to free thiamine by thiamine monophosphatase. portlandpress.commdpi.com The phosphorylation of thiamine to TPP by TPK1 is considered a significant driving force for the uptake of thiamine into cells. nih.govportlandpress.com

Role of this compound in Metabolic Pathways (as TPP)

Once converted to its active form, thiamine pyrophosphate (TPP), this compound plays a pivotal role as a coenzyme in several critical metabolic pathways, most notably in carbohydrate metabolism. patsnap.comwikipedia.orgoregonstate.edu TPP is essential for the function of several multi-enzyme complexes that are central to cellular energy production. cornell.edu

Carbohydrate Metabolism

TPP is indispensable for the metabolism of carbohydrates. patsnap.comwikipedia.orgoregonstate.edu It acts as a coenzyme for key enzymes that link glycolysis to the citric acid cycle and within the cycle itself. cornell.eduresearchgate.net A deficiency in thiamine leads to impaired activity of these enzymes, resulting in the accumulation of metabolic intermediates like pyruvate (B1213749) and lactate (B86563). oregonstate.eduresearchgate.net

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that catalyzes the oxidative decarboxylation of pyruvate, the end product of glycolysis, to form acetyl-CoA. mhmedical.comwikipedia.org This reaction is a crucial link between glycolysis and the citric acid cycle. wikipedia.org The PDC consists of three main enzymatic components: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) S-acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). mhmedical.com TPP is an essential coenzyme for the E1 component, pyruvate dehydrogenase. mhmedical.comresearchgate.net The thiazolium ring of TPP attacks the carbonyl group of pyruvate, leading to its decarboxylation. wikipedia.org The activity of the PDC is critical for cellular respiration, and its function is highly dependent on the availability of TPP. mhmedical.comwikipedia.org In some cases of PDC deficiency, thiamine treatment can be effective, particularly when the deficiency is due to a decreased affinity of the complex for TPP. oregonstate.edunih.gov

Within the Krebs cycle (also known as the citric acid cycle), TPP is a vital coenzyme for the alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC). patsnap.comwikipedia.orgresearchgate.net This complex catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA, a rate-limiting step in the cycle. researchgate.net Similar to the PDC, the KGDHC is a multi-enzyme complex composed of three subunits: E1 (alpha-ketoglutarate dehydrogenase), E2 (dihydrolipoamide succinyltransferase), and E3 (dihydrolipoamide dehydrogenase). researchgate.net TPP is specifically required for the catalytic activity of the E1 subunit. researchgate.netmdpi.com The reaction involves the decarboxylation of alpha-ketoglutarate, which is dependent on TPP. mdpi.comnih.gov The activity of the alpha-ketoglutarate dehydrogenase complex is crucial for the production of NADH, an important energy equivalent. researchgate.net

Transketolase Activity (Pentose Phosphate (B84403) Pathway)

Thiamine pyrophosphate is an essential cofactor for transketolase, a key enzyme in the pentose (B10789219) phosphate pathway (PPP). cornell.eduwikipedia.org This pathway is critical for the synthesis of pentose sugars, like ribose-5-phosphate (B1218738), which are necessary for the production of nucleotides (DNA and RNA). oregonstate.edumdpi.com It also produces NADPH, which is vital for fatty acid synthesis and antioxidant defense. wikipedia.orgmdpi.com

Transketolase catalyzes two critical reactions within the PPP. wikipedia.org In one reaction, it transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. In a subsequent reaction, it transfers a two-carbon fragment from another xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.org These reactions link the PPP with glycolysis, allowing excess sugar phosphates to be funneled into the main carbohydrate metabolic pathways. wikipedia.org The activity of transketolase is dependent on TPP, and its measurement in red blood cells is a common method for assessing thiamine status. researchgate.netnih.govactascientific.com

Branched-Chain Alpha-Keto Acid Dehydrogenase Activity

Thiamine pyrophosphate is a required cofactor for the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. nih.govfrontiersin.org This enzyme complex is located in the inner mitochondrial membrane and plays a crucial role in the catabolism of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. wikipedia.orgnih.gov

The BCKDH complex catalyzes the irreversible oxidative decarboxylation of the branched-chain alpha-keto acids that are formed after the initial transamination of BCAAs. frontiersin.orgnih.gov This reaction is a rate-limiting step in BCAA metabolism. mdpi.com The complex consists of three catalytic components: E1 (a TPP-dependent decarboxylase), E2 (a lipoate-dependent dihydrolipoyl transacylase), and E3 (an FAD-dependent dihydrolipoyl dehydrogenase). frontiersin.orgwikipedia.org The E1 subunit specifically requires TPP to catalyze the decarboxylation of the alpha-ketoacid. wikipedia.org Research indicates that the two active sites of the E1b component in humans operate independently. nih.gov

Lipid and Amino Acid Metabolism Interactions

Thiamine, through its coenzymatic form TPP, is intricately linked to both lipid and amino acid metabolism. nih.gov Its role in carbohydrate metabolism directly impacts the synthesis of fatty acids, as the TPP-dependent pyruvate dehydrogenase complex provides acetyl-CoA, a primary building block for fatty acid synthesis. mdpi.com The pentose phosphate pathway, which relies on the TPP-dependent enzyme transketolase, produces NADPH, a crucial reducing agent for fatty acid synthesis. mdpi.comnih.gov Studies in rats have shown that thiamine deficiency can lead to lower levels of liver neutral glycerides. oup.com Furthermore, thiamine appears to play a role in the metabolism of specific fatty acids, such as the breakdown of the branched-chain fatty acid phytanic acid. cornell.edu

In terms of amino acid metabolism, thiamine's primary role is in the catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, through the action of the BCKDH complex. oregonstate.eduoregonstate.edu Insufficient thiamine can impair the breakdown of BCAAs, leading to an accumulation of their corresponding keto acids. mdpi.com

ATP Production Mechanisms

Thiamine is fundamental to cellular energy production, primarily through the generation of adenosine triphosphate (ATP). taylorandfrancis.comnih.gov Several TPP-dependent enzymes are critical components of the metabolic pathways that lead to ATP synthesis. cornell.edunih.gov

The pyruvate dehydrogenase (PDH) complex, which requires TPP, catalyzes the conversion of pyruvate to acetyl-CoA. mdpi.comwikipedia.org This is a pivotal step that links glycolysis to the citric acid cycle (Krebs cycle). cornell.edu Acetyl-CoA then enters the citric acid cycle, a major pathway for generating ATP. oregonstate.edu

Within the citric acid cycle itself, the alpha-ketoglutarate dehydrogenase complex is another TPP-dependent enzyme that catalyzes a key rate-limiting step, converting alpha-ketoglutarate to succinyl-CoA. cornell.eduwikipedia.org The proper functioning of both the PDH and alpha-ketoglutarate dehydrogenase complexes is essential for the complete oxidation of glucose and the subsequent production of large amounts of ATP through oxidative phosphorylation. patsnap.com

Non-Coenzymatic Functions of Thiamine (and its derivatives)

Beyond its well-established role as a coenzyme precursor, thiamine and its derivatives are also involved in non-coenzymatic functions. nih.govportlandpress.com These roles are particularly evident in the nervous system and in cellular responses to stress. portlandpress.comnih.gov

Interaction with Cellular Structures

Thiamine and its phosphorylated derivatives have been shown to interact with cellular membranes, suggesting a structural role. portlandpress.comnih.gov Because thiamine is hydrophilic, its transport across cell membranes depends on specific protein transporters. frontiersin.org Thiamine plays a role in the function of synaptic membranes and has been implicated in processes of cellular differentiation, synapse formation, and axonal growth. wikipedia.orgportlandpress.com Thiamine triphosphate (TTP), a derivative, may influence membrane conductance by activating certain chloride channels and is thought to be involved in nerve impulse transmission. nih.govportlandpress.com

Antioxidant Properties

Thiamine has demonstrated antioxidant properties, protecting cells from oxidative stress. nih.govpatsnap.com It can scavenge reactive oxygen species (ROS), with studies indicating it is more effective against hydroxyl radicals than hydroperoxyl radicals. nih.gov Research on rat liver microsomes has shown that thiamine can protect against various toxic agents that promote oxidative stress. nih.gov This antioxidant effect is likely related to the ability of the thiamine molecule to donate protons. researchgate.net Synthetic precursors of thiamine, such as benfotiamine (B1667992) and sulbutiamine, have also been shown to protect cells against oxidative stress, an effect attributed to increased intracellular thiamine levels. uliege.be Thiamine may also inhibit lead-induced lipid peroxidation. cancer.gov

Modulation of Gene Expression

Thiamine, delivered in the form of this compound, plays a crucial role in the regulation of gene expression, primarily through its biologically active form, thiamine pyrophosphate (TPP). wikipedia.org TPP acts as a direct modulator of gene expression in a wide range of organisms, including bacteria, archaea, fungi, and plants. wikipedia.orgnih.gov This regulation is often mediated by highly conserved RNA structures known as riboswitches, which are typically located in the non-coding regions of messenger RNA (mRNA). wikipedia.orgresearchgate.net

The TPP riboswitch functions as a sensor for intracellular TPP concentrations. researchgate.net When TPP levels are sufficient, it binds directly to the riboswitch. wikipedia.org This binding induces a conformational change in the mRNA's secondary structure. pnas.org This structural alteration can regulate the expression of genes involved in thiamine synthesis, transport, and metabolism through several mechanisms, including:

Transcriptional Termination: In some bacteria, the TPP-bound riboswitch forms a terminator hairpin, leading to the premature termination of transcription. pnas.org

Translation Inhibition: The conformational change can also sequester the ribosome-binding site, thereby preventing the initiation of translation. pnas.org

mRNA Splicing: In eukaryotes like fungi and plants, TPP binding to a riboswitch can influence the splicing of pre-mRNA, often leading to the production of an unstable mRNA transcript that is subsequently degraded. pnas.orgmdpi.com

A key example of this regulation is observed in the genes for thiamine biosynthesis. When intracellular TPP is abundant, it represses the expression of the very genes needed for its own production, creating a negative feedback loop that ensures cellular homeostasis of thiamine. asm.org Research on the green alga Chlamydomonas reinhardtii has shown that the addition of thiamine leads to altered splicing of transcripts for genes encoding the initial enzymes of thiamine biosynthesis, a process directly mediated by TPP-binding riboswitches. pnas.org The TPP riboswitch is both necessary and sufficient for this thiamine-mediated modulation of gene expression. pnas.org

Furthermore, studies have indicated that thiamine availability can influence the expression of genes beyond its own metabolic pathways. For instance, thiamine deficiency has been shown to reduce the mRNA levels of key thiamine-dependent enzymes like transketolase and pyruvate dehydrogenase. iiarjournals.org

Thiamine-Dependent Enzymes in Cellular Homeostasis and Dysfunction

Thiamine pyrophosphate (TPP) is an indispensable cofactor for several critical enzymes that are central to cellular metabolism and homeostasis. mdpi.com These enzymes are involved in the metabolism of carbohydrates and branched-chain amino acids, processes fundamental for energy production. asm.orgnih.gov Dysfunction of these enzymes due to thiamine deficiency can lead to significant cellular and systemic disturbances. nih.govnih.gov

The primary thiamine-dependent enzymes and their roles are detailed below:

Enzyme/Enzyme ComplexMetabolic PathwayCellular FunctionConsequences of Dysfunction
Pyruvate Dehydrogenase Complex (PDC) Glycolysis/Citric Acid Cycle LinkCatalyzes the conversion of pyruvate to acetyl-CoA, a critical entry point into the citric acid cycle for energy production. oregonstate.eduImpaired activity leads to decreased ATP production and an accumulation of pyruvate and lactate, potentially causing lactic acidosis. nih.govoregonstate.edu This disrupts cellular energy metabolism. researchgate.net
α-Ketoglutarate Dehydrogenase Complex (α-KGDH) Citric Acid CycleA key rate-limiting enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. researchgate.netReduced function impairs the citric acid cycle, further compromising cellular energy production and leading to mitochondrial dysfunction. nih.gov
Transketolase (TKT) Pentose Phosphate Pathway (PPP)A crucial enzyme in the non-oxidative branch of the PPP, which produces NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. mdpi.comfrontiersin.orgDownregulation of TKT activity impairs antioxidant capacity, myelin synthesis, and cell proliferation. mdpi.com It can divert glucose metabolism toward detrimental pathways. mdpi.com
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) Amino Acid CatabolismCatalyzes the oxidative decarboxylation of branched-chain amino acids (leucine, isoleucine, and valine). oregonstate.edumdpi.comImpaired catabolism of branched-chain amino acids results in their accumulation, which can lead to metabolic dysfunction. mdpi.com

Stability and Degradation Kinetics of Thiamine Nitrate in Research Contexts

Reaction Kinetics and Degradation Pathways in Aqueous Solutions

The degradation of thiamine (B1217682) nitrate (B79036) in aqueous solutions typically follows first-order or pseudo-first-order reaction kinetics. nih.govmdpi.com This means the rate of degradation is proportional to the concentration of thiamine. The degradation process involves the cleavage of the thiamine molecule, often at the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazole (B1198619) rings, leading to various degradation products. nih.gov Studies using high-performance liquid chromatography (HPLC) have revealed different peak patterns in chromatograms between thiamine mononitrate and thiamine chloride hydrochloride, indicating that their degradation pathways and resulting products are distinct. nih.gov

The pH of the aqueous solution is one of the most significant factors affecting the stability of thiamine nitrate. nutritionalassessment.org Thiamine is markedly more stable in acidic conditions than in neutral or alkaline environments. d-nb.infowikipedia.orgnih.gov Its degradation rate accelerates significantly at a pH above 6.0. d-nb.info This pH-dependence is linked to thiamine's pKa of approximately 4.8, which governs the equilibrium between its different ionic forms. d-nb.info Above this pH, the less stable unprotonated pyrimidine N1 species becomes predominant, leading to increased lability. d-nb.info

Research comparing thiamine stability at pH 3 and pH 6 found it to be significantly more stable at pH 3. d-nb.infonih.govresearchgate.net The activation energies (Ea) of degradation also differ with pH, being higher in pH 3 solutions (21–27 kcal/mol) compared to pH 6 solutions (18–21 kcal/mol). d-nb.infonih.govresearchgate.net This difference in activation energy indicates that the degradation pathway itself is altered by the pH of the solution. d-nb.inforesearchgate.netresearchgate.net

ConditionObservationActivation Energy (Ea)Reference
Acidic (pH < 6.0)Higher stability21–27 kcal/mol (at pH 3) d-nb.infonih.govresearchgate.net
Neutral/Alkaline (pH ≥ 6.0)Accelerated degradation18–21 kcal/mol (at pH 6) d-nb.infonih.govresearchgate.net

Temperature has a profound effect on the degradation kinetics of this compound, with higher temperatures consistently leading to increased rates of degradation. nih.govnih.govresearchgate.net The relationship between temperature and the reaction rate constant often follows the Arrhenius equation, which allows for the calculation of the activation energy (Ea) for the degradation process. researchgate.net

Studies have documented the degradation of this compound solutions at various controlled temperatures, such as 25, 40, 60, 70, and 80 °C, to quantify these effects over time. nih.govnih.gov For example, a study on thiamine mononitrate solutions found that at 80 °C, only 32% of the initial amount remained after 5 days in a 27 mg/mL solution. nih.gov The activation energy for thiamine mononitrate degradation in solution has been reported to be in the range of 21-25 kcal/mol. nih.gov In the solid state, the activation energy was found to be 26.3 kcal/mol. researchgate.netpurdue.edu

The degradation of this compound can also be dependent on its initial concentration in a solution, a characteristic of its pseudo-first-order reaction kinetics. d-nb.inforesearchgate.net This dependency, however, appears to be heavily influenced by the pH of the solution.

In solutions with a pH of 6, higher initial concentrations of thiamine lead to a faster degradation rate. d-nb.inforesearchgate.net For instance, a study comparing 1 mg/mL and 20 mg/mL thiamine solutions at pH 6 found that the observed reaction rate constant (kobs) was significantly higher for the 20 mg/mL solutions. d-nb.infonih.govresearchgate.net Conversely, in more stable acidic solutions (pH 3), the degradation rate constant was found to be independent of the initial thiamine concentration. d-nb.infonih.govresearchgate.net This suggests that the concentration-dependent degradation mechanism is specific to the pathway that predominates at higher pH levels.

Thiamine is commercially available in different salt forms, primarily as thiamine mononitrate (TMN) and thiamine chloride hydrochloride (TClHCl). Research presents a nuanced picture of their comparative stability. In the solid state and at temperatures below 95°C, thiamine mononitrate is considered more stable and less hygroscopic (moisture-absorbing) than thiamine hydrochloride. researchgate.netpurdue.eduechemi.com

However, in aqueous solutions, recent studies have found that thiamine mononitrate degrades significantly faster than thiamine chloride hydrochloride across all tested concentrations and temperatures. nih.govresearchgate.net For example, after 5 days at 80°C in 27 mg/mL solutions, only 32% of TMN remained, compared to 94% of TClHCl. nih.govresearchgate.net This pronounced difference in stability in solution is primarily attributed to the lower pH of TClHCl solutions (around pH 3) compared to TMN solutions (around pH 6). nih.govd-nb.info The higher acidity of the TClHCl solution provides a more stable environment for the thiamine molecule. nih.govnih.gov The activation energies for degradation also differ, with reported values for TClHCl in solution being 21-32 kcal/mol, compared to 21-25 kcal/mol for TMN. nih.govresearchgate.net

Thiamine SaltConcentration% Remaining (after 5 days)Typical Solution pHReference
Thiamine Mononitrate (TMN)27 mg/mL32%~6.0-7.0 nih.gov
Thiamine Chloride Hydrochloride (TClHCl)27 mg/mL94%~3.0-3.6 nih.gov

Stability in Complex Matrices (e.g., food systems, biological samples)

The stability of this compound is further complicated when it is incorporated into complex matrices like food systems or biological samples. The various components within these matrices can interact with thiamine, either accelerating its degradation or providing a protective effect.

In food systems, such as the aqueous phase of bread dough (dough liquor), ingredients can stabilize thiamine compared to its stability in simple control solutions. nih.govresearchgate.net However, processing methods that involve heat, such as baking or boiling milk, can lead to significant thiamine losses. nih.govresearchgate.netcornell.edu For biological samples, proper handling is critical; samples should be acidified to maintain stability, and protein precipitation is often required to release bound thiamine for accurate analysis. nih.gov

Influence of Environmental Factors on Stability

Several environmental factors can compromise the stability of this compound during storage and handling.

Light: Thiamine is sensitive to light, particularly ultraviolet (UV) radiation, which can induce photodestruction. nutritionalassessment.orgresearchgate.netresearchgate.net

Oxygen: As a compound susceptible to oxidation, the presence of oxygen can accelerate the degradation of thiamine. nutritionalassessment.orgpurdue.edu

Humidity: In solid forms, this compound is sensitive to moisture. purdue.edu Increased relative humidity or water activity (aw) generally leads to lower stability and an increased rate of degradation. researchgate.netclemson.edu

Metal Ions: The presence of certain metal ions can catalyze the degradation of thiamine. researchgate.net Studies have shown that ions such as copper (Cu+, Cu2+) and iron (Fe2+, Fe3+) can significantly increase the rate of thiamine loss in aqueous solutions. clemson.educlemson.edudigitellinc.com

Heat Transfer Dynamics

The degradation of this compound is significantly influenced by heat, a factor that is not just about the ambient temperature but also about the dynamics of heat transfer within its packaging or matrix. jst.go.jpnih.gov Studies have shown that to accurately predict the stability of this compound under non-isothermal conditions, it is crucial to consider the heat transfer from the external environment to the product. jst.go.jpnih.gov Research using packages with varying heat transfer properties has demonstrated that predictions of this compound's stability are more accurate when heat transfer is factored into the kinetic models. jst.go.jpresearchgate.net

Thiamine degradation generally follows first-order reaction kinetics. researchgate.netoup.com The rate of degradation increases with temperature. For instance, in one study, increasing the storage temperature of amorphous thiamine dispersions from 30°C to 60°C led to a significant increase in degradation. mdpi.com After 56 days at 60°C, only 76% of the initial thiamine remained, compared to 94% at 30°C. mdpi.com This underscores the sensitivity of thiamine to thermal stress. The activation energy (Ea) for thiamine degradation is reported to be in the range of 20-30 kcal/mol in high water activity systems. purdue.edu

Water Activity (aw)

Water activity (aw) is a critical parameter affecting the stability of this compound. Generally, higher water activity leads to increased degradation rates. clemson.edu This is particularly evident when the water activity is high enough to cause deliquescence or dissolution of the solid form. purdue.edu

In a study comparing thiamine mononitrate and thiamine hydrochloride, both salts showed slightly lower stability at a higher water activity of 0.86 compared to 0.58. researchgate.net Another study investigating amorphous solid dispersions of thiamine mononitrate found that increasing the relative humidity (RH) from 11% to 75% significantly accelerated degradation, especially when co-formulated with the hygroscopic polymer polyvinylpyrrolidone (B124986) (PVP). nih.govmdpi.com At 75% RH and 40°C, there was a more than 70% loss of thiamine in physical blends with PVP over eight weeks. nih.gov This was attributed to the partial dissolution of the vitamin in the plasticized polymer matrix. nih.govmdpi.com

The impact of water activity is also linked to the physical state of the this compound. In amorphous dispersions, increased water activity can lower the glass transition temperature (Tg). nih.gov When the storage temperature exceeds the Tg, the material transitions from a more stable glassy state to a supercooled liquid state with increased molecular mobility, leading to a significant increase in degradation rates. mdpi.comnih.gov

Light Exposure

Thiamine and its salts, including this compound, are known to be sensitive to light, particularly ultraviolet (UV) radiation. atamanchemicals.comnih.govspectrumchemical.com Exposure to light can lead to the degradation of the thiamine molecule. For this reason, it is recommended that thiamine compounds be stored in the dark or in light-resistant containers to prevent photochemical degradation. nih.govspectrumchemical.comlabdepotinc.com While the specific kinetics of this compound photodegradation are not as extensively detailed in the provided search results as other factors, its inherent photosensitivity is a well-established characteristic. atamanchemicals.comnih.gov

Oxygen and Sulfite Effects

Thiamine is susceptible to degradation in the presence of oxygen and sulfites. researchgate.netcornell.edu Mild oxidation can convert thiamine into thiamine disulfide, while stronger oxidation can produce the biologically inactive compound thiochrome (B1210408). clemson.edu

Sulfites, which are often used as preservatives in food products, have a particularly detrimental effect on thiamine stability. cornell.edumedwinpublishers.com They act by cleaving the methylene bridge that connects the pyrimidine and thiazole rings of the thiamine molecule, leading to its inactivation. medwinpublishers.com This reaction is a significant concern in food fortification, as the presence of sulfites can lead to substantial losses of added thiamine. cornell.edu

Stabilization Strategies in Research Formulations

Given the inherent instability of this compound, various strategies have been explored in research settings to enhance its stability in different formulations.

Role of Co-formulation with Polymers (e.g., PVP, Pectin)

Co-formulating this compound with polymers in amorphous solid dispersions is a common strategy to improve its stability. nih.govresearchgate.net The choice of polymer plays a crucial role in the effectiveness of this stabilization. Studies have shown that thiamine is more stable in dispersions made with pectin (B1162225) compared to those made with polyvinylpyrrolidone (PVP). nih.govmdpi.comresearchgate.net This difference is attributed to the greater extent of intermolecular interactions, such as hydrogen bonding and ionic interactions, between thiamine and pectin. mdpi.commdpi.comresearchgate.net These interactions help to immobilize the thiamine molecule and reduce its reactivity.

However, the proportion of the polymer in the dispersion also matters. In studies with PVP, it was found that as the proportion of PVP increased (and consequently, the proportion of thiamine decreased), the degradation of thiamine also increased. nih.govresearchgate.net This was linked to the extent of molecular contact between thiamine and the polymer. mdpi.com

Impact of Physical State (Amorphous vs. Crystalline) on Chemical Stability

The physical state of this compound is a primary determinant of its chemical stability. purdue.edu In its crystalline form, thiamine is significantly more stable and less prone to degradation than in its amorphous state. nih.govmdpi.commdpi.com This is a general principle for many solid materials, as the ordered structure of a crystal lattice restricts molecular mobility and reactivity. purdue.edu

Research has consistently shown that amorphous thiamine is more labile. nih.govmdpi.comnih.gov For example, in one study, crystalline thiamine chloride hydrochloride showed no significant degradation under the studied conditions, whereas its amorphous counterpart degraded considerably. mdpi.com Similarly, for thiamine mononitrate, the crystalline form was found to be the most stable. alfa-chemistry.com

The lower stability of the amorphous form is a critical consideration because processing methods and interactions with other ingredients can cause initially crystalline thiamine to become amorphous in a final product. purdue.edu Therefore, strategies to either maintain crystallinity or effectively stabilize the amorphous form are essential for ensuring the integrity of thiamine in formulations. nih.govpurdue.edu

Interactive Table: Thiamine Degradation in Amorphous Solid Dispersions An interactive table summarizing the degradation of thiamine in various amorphous solid dispersions, allowing users to filter by polymer type and storage conditions.

Thiamine SaltPolymerPolymer Ratio (%)Storage Temp (°C)Storage RH (%)Thiamine Remaining (%)Study Duration (days)Citation
TClHClPVP9560117656 mdpi.com
TClHClPectin956011>9556 mdpi.com
TMNPVP9540752756 nih.govmdpi.com
TMNPVP9960116656 nih.gov
TClHClPVP9960116556 nih.gov
TMNPVP952575~1056 nih.govmdpi.com
TMNPectin954075~9156 mdpi.com

Advanced Analytical Methodologies for Thiamine Nitrate Research

Chromatographic Techniques

Chromatography, a powerful separation science, forms the cornerstone of thiamine (B1217682) nitrate (B79036) analysis. Different chromatographic approaches are utilized based on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the presence of interfering substances.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the determination of thiamine nitrate. europa.eunih.govresearchgate.netcabidigitallibrary.org This technique separates thiamine from other components in a sample based on its interaction with a stationary phase (the column) and a mobile phase (the solvent). Following separation, the thiamine passes through a UV detector, which measures its absorbance of light at a specific wavelength. cornell.edu Thiamine exhibits a characteristic UV absorbance maximum, often around 245 nm to 254 nm, which allows for its quantification. nih.govcabidigitallibrary.orgijcea.org

The choice of the stationary phase, typically a C18 reversed-phase column, and the composition of the mobile phase are critical for achieving good separation. nih.govijcea.org Mobile phases often consist of a buffer and an organic modifier like methanol (B129727) or acetonitrile, with the pH adjusted to optimize the retention and peak shape of thiamine. researchgate.netijcea.orgrsc.org For instance, a mobile phase of methanol and a sodium phosphate (B84403) buffer has been successfully used. ijcea.org The isocratic elution mode, where the mobile phase composition remains constant throughout the run, is common for this type of analysis. nih.govresearchgate.net

Method validation for HPLC-UV analysis of thiamine includes assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.netrsc.org Studies have demonstrated good linearity for thiamine in various concentration ranges. rsc.org The US Pharmacopeia describes an HPLC-UV method for the characterization of thiamine mononitrate. europa.eueuropa.eu

Table 1: Example of HPLC-UV Method Parameters for Thiamine Analysis

ParameterValueReference
Column C18 (e.g., 4.6mm x 150mm, 5 µm) nih.gov
Mobile Phase Methanol:Buffer (e.g., 80:20 v/v) ijcea.org
Detection Wavelength 245 nm or 254 nm nih.govcabidigitallibrary.org
Flow Rate 1.0 mL/min nih.gov
Injection Volume 100 µL nih.gov

For enhanced sensitivity and selectivity, HPLC with fluorescence detection is the method of choice for thiamine analysis. researchgate.net Thiamine itself is not fluorescent, but it can be oxidized to a highly fluorescent compound called thiochrome (B1210408). cornell.eduwikipedia.org This conversion, known as derivatization, significantly lowers the detection limits compared to UV detection. cornell.edu The excitation and emission wavelengths for thiochrome are typically around 360-375 nm and 430-450 nm, respectively. europa.eucornell.edunih.gov

This method is particularly valuable for analyzing samples with low thiamine concentrations or complex matrices where background interference can be an issue with UV detection. cornell.edu The derivatization to thiochrome can be performed either before (pre-column) or after (post-column) the chromatographic separation. researchgate.netnih.gov

Post-column derivatization is a common strategy in thiamine analysis. europa.euglsciences.com In this approach, the thiamine is first separated from other sample components on the HPLC column. The column effluent is then mixed with a reagent solution in a reaction coil to convert the thiamine to thiochrome before it enters the fluorescence detector. nih.govglsciences.com A key advantage of this method is that the separation is performed on the native, underivatized thiamine, which can prevent issues that might arise from the derivatization of a complex mixture. nih.gov The use of a post-column system allows for the analysis of thiamine and its phosphate esters, which are converted to thiamine by enzymatic reaction before injection into the HPLC system. glsciences.com

The oxidation of thiamine to thiochrome is a critical step and is typically carried out in an alkaline medium. tandfonline.comprotocols.io

Potassium Ferricyanide (B76249) (K₃[Fe(CN)₆]) is the most commonly used oxidizing agent for this purpose. nih.govprotocols.io The reaction involves mixing the thiamine-containing solution with an alkaline solution of potassium ferricyanide. glsciences.comscispace.com The concentration of both the base (e.g., sodium hydroxide) and the potassium ferricyanide, as well as the reaction time and temperature, are crucial parameters that need to be carefully controlled to ensure reproducible and complete conversion to thiochrome. tandfonline.com For instance, a reaction reagent may consist of 0.05% (w/v) potassium ferricyanide in a 15% (w/v) sodium hydroxide (B78521) solution. glsciences.com The formation of thiochrome is optimal at a pH between 12 and 13. nih.gov

Other oxidizing agents that have been explored for thiochrome formation include mercury(II) chloride and cyanogen (B1215507) bromide. nih.gov In some methodologies, gold(III) (Au³⁺) has also been investigated as an oxidant. scielo.br The choice of oxidant can influence the reaction efficiency and potential interferences. nih.gov

Table 2: Common Oxidants for Thiochrome Formation

Oxidizing AgentTypical ConditionsReference
Potassium Ferricyanide Alkaline solution (e.g., with NaOH) nih.govprotocols.io
Mercury(II) Chloride Used as an alternative to potassium ferricyanide nih.gov
Cyanogen Bromide Another alternative oxidant nih.gov

Ion-exchange chromatography (IEC) is another valuable technique for the separation and analysis of thiamine. nih.govmrforum.com This method separates molecules based on their net charge. Since thiamine is a cationic compound, it can be effectively retained on a cation-exchange column. mrforum.com The separation is achieved by controlling the pH and ionic strength of the mobile phase. mrforum.com

IEC can be used for the purification of thiamine from complex sample extracts, removing interfering substances before quantification by another method. nih.gov For example, a weakly acidic cation exchanger like Amberlite CG 50 has been used to clean up sample extracts before fluorometric measurement of thiochrome. nih.gov In some applications, IEC is coupled directly with UV detection for the quantification of thiamine and other water-soluble vitamins. europa.eu

While less common than HPLC, gas chromatography (GC) has also been applied to the analysis of thiamine. asm.orgresearchgate.net Direct GC analysis of the intact thiamine molecule is challenging due to its low volatility and thermal instability. Therefore, derivatization is typically required to convert thiamine into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net One approach involves the cleavage of thiamine into its pyrimidine (B1678525) and thiazole (B1198619) moieties, followed by derivatization of the thiazole fragment. Static headspace gas chromatography (HS/GC) with flame ionization detection (FID) or mass spectrometry (MS) is a technique used for determining volatile residual solvents in thiamine preparations. researchgate.net

HPLC with Fluorescence Detection (after derivatization to thiochrome)

Spectrophotometric and Spectrofluorimetric Approaches

Spectrophotometry and spectrofluorimetry are cornerstones in the analytical toolkit for this compound research, providing both quantitative and qualitative data through the interaction of the molecule with light.

Colorimetric Methods

Colorimetric assays for thiamine have been a long-standing analytical approach, relying on chemical reactions that produce a colored product measurable by a spectrophotometer. nih.gov Historically, these methods often involved the use of a diazotized amine, such as procaine (B135) HCl, which reacts with thiamine in an alkaline medium to form a colored azo dye. ijpsr.comresearchgate.net For instance, a complex can be formed with p-methylaminophenol sulfate (B86663) (Metol) under alkaline conditions, resulting in a yellow product. oup.comnih.gov This particular method is advantageous as it is not subject to interference from other vitamins like A, B2, B6, B12, C, D, and E. oup.comnih.gov

Modern advancements have introduced new reagents and approaches. One such method involves the oxidation of thiamine, which in turn reduces potassium iodate (B108269) (V) to iodide ions. These ions then form free iodine, which oxidizes a leucocrystal violet dye to the intensely colored crystal violet, measured at 589 nm. nih.gov Another approach utilizes the reaction of thiamine with 18-molybdodiphosphate heteropoly complex (18-MPC) at a pH of approximately 10. dnu.dp.ua This reaction, which is complete in about 7 minutes at room temperature, forms a heteropoly blue product with an absorption maximum at 820 nm. dnu.dp.ua The reaction stoichiometry between 18-MPC and thiamine is 2:1. dnu.dp.ua

Furthermore, the interaction of thiamine with triphenylmethane (B1682552) dyes like bromothymol blue and cresol (B1669610) red in the presence of surfactants has been investigated for spectrophotometric determination. nih.gov The phenolic group of these dyes ionically associates with the thiazole nitrogen of thiamine. nih.gov Another developed method is based on the precipitation of sulfur from thiamine as barium sulfate after oxidation, which can be measured spectrophotometrically. scispace.com

Direct Spectrophotometric Measurement (Limitations and Applications)

Direct spectrophotometric measurement of this compound is based on its intrinsic ultraviolet (UV) absorbance. Thiamine exhibits a maximum absorbance (λmax) at approximately 235 nm. nih.govmedcraveonline.com However, this method has significant limitations. Many other organic compounds also absorb in this region of the UV spectrum, leading to a lack of specificity. nih.gov This makes direct spectrophotometry unsuitable for complex samples where interfering substances are likely to be present. nih.govcornell.edu

Consequently, the primary application of direct spectrophotometric measurement is for the analysis of pure this compound solutions or in conjunction with a separation technique like high-performance liquid chromatography (HPLC). nih.govnihs.go.jp When coupled with HPLC, the UV detector can quantify thiamine after it has been chromatographically separated from other components in the sample, thus overcoming the issue of non-specific absorbance. nihs.go.jpeuropa.eu A simple method reacting thiamine with sodium hydroxide to produce a yellow product with a maximum absorbance at 335 nm has also been developed for pharmaceutical preparations. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive and specific method for the determination of thiamine. researchgate.net Thiamine itself is not naturally fluorescent, but it can be readily oxidized to a highly fluorescent compound called thiochrome. nih.govcornell.edu This oxidation is typically carried out in an alkaline medium using an oxidizing agent. nih.govnihs.go.jp The resulting thiochrome exhibits a strong blue fluorescence, with excitation and emission wavelengths around 365-375 nm and 440-450 nm, respectively. cornell.edunihs.go.jpcore.ac.uk

Various oxidizing agents have been employed for the thiochrome reaction, including potassium hexacyanoferrate(III), hydrogen peroxide, and mercury(II). austinpublishinggroup.comtandfonline.comhoriba.com The choice of oxidant can be critical, as some may also promote the formation of non-fluorescent thiamine disulfide. nih.govcore.ac.uk The fluorescence intensity of thiochrome is pH-dependent, being maximal at a pH between 12 and 13. nih.gov

Kinetic fluorescence methods have also been developed, where the rate of increase in fluorescence intensity during the conversion of thiamine to thiochrome is monitored over time. horiba.com This rate is directly proportional to the initial concentration of thiamine, providing a quantitative measurement. horiba.com This approach has demonstrated good sensitivity and selectivity for thiamine analysis in preparations containing other vitamins and minerals. horiba.com

Derivatization for Enhanced Detection (e.g., NBD-Cl, NQS)

To further enhance the sensitivity and selectivity of spectrophotometric and spectrofluorimetric detection, derivatization agents are employed. These reagents react with thiamine to form a product with superior optical properties. Two commonly used derivatizing agents for thiamine are 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 1,2-naphthoquinone-4-sulfonate sodium salt (NQS). researchgate.net

NBD-Cl reacts with the primary amino group of thiamine in an alkaline medium (pH 10.5) to form a highly fluorescent adduct. researchgate.netresearchgate.net This derivative is measured spectrofluorimetrically with excitation at 472 nm and emission at 562 nm. researchgate.net The reaction can also produce a deep brown colored product with a maximum absorption at 434 nm, allowing for spectrophotometric determination. medcraveonline.com The optimal conditions for this reaction include a pH of 10.5, a reaction time of 25 minutes at room temperature, and a sufficient concentration of the NBD-Cl reagent. medcraveonline.com

Similarly, NQS reacts with thiamine in a basic medium (pH 11) to yield a fluorescent product. researchgate.net This derivative has excitation and emission maxima at 390 nm and 460 nm, respectively. researchgate.net Both NBD-Cl and NQS derivatization methods have been shown to be simple, sensitive, and applicable for the determination of thiamine in pharmaceutical formulations, with good linearity and low detection limits. researchgate.netenlivenarchive.org

Electrochemical and Chemiluminescence Techniques

Electrochemical and chemiluminescence methods provide alternative and often highly sensitive means for the quantification of this compound.

Electrochemical detection is possible due to the oxidizable nature of the thiamine molecule. mdpi.comresearchgate.net Techniques like voltammetry have been employed, using various types of electrodes, including carbon paste and glassy carbon electrodes. researchgate.netnih.gov For instance, differential pulse adsorptive stripping voltammetry using a multi-walled carbon nanotube paste electrode has been reported for thiamine determination, offering improved conductivity and sensitivity. nih.gov This method achieved a limit of detection of 1.1 ng/mL. nih.gov

Chemiluminescence (CL) methods rely on the ability of thiamine to either enhance or suppress the light-emitting signal of a chemical reaction. nih.gov One approach involves the enhancing effect of thiamine on the luminol-hydrogen peroxide CL system in an alkaline solution, allowing for a detection limit of 0.01 µg/mL. researchgate.net Another CL method is based on the oxidation of thiamine's photo-fragments by permanganate (B83412) in an acidic medium. tandfonline.com Chemiluminescence also occurs during the oxidation of thiamine with potassium ferricyanide. nih.gov These methods are noted for their simple instrumentation, as no external light source is required. nih.gov

Mass Spectrometry Coupled Techniques (e.g., LC-MS/MS/QTOF)

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a powerful tool for thiamine analysis, offering exceptional specificity and sensitivity. researchgate.net LC-tandem mass spectrometry (LC-MS/MS) is particularly valuable for the simultaneous determination of thiamine and its phosphorylated forms or other vitamins in complex matrices like infant formula, milk-based products, and human plasma. oup.comresearchgate.netrsc.org

In these methods, thiamine is first separated from other components on a reversed-phase LC column. oup.comresearchgate.net The eluent is then introduced into the mass spectrometer, where the molecules are ionized and fragmented. The mass spectrometer detects specific precursor and product ion transitions for thiamine, providing highly selective quantification. oup.comresearchgate.net The use of stable isotope-labeled internal standards further enhances the accuracy of the method. oup.com

LC coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry has been utilized for the characterization of thiamine degradation products. researchgate.netinnovareacademics.inresearchgate.net This high-resolution mass spectrometry technique allows for the determination of the elemental composition of unknown compounds from their accurate mass measurements, which is crucial for impurity profiling and stability studies of thiamine formulations. researchgate.netinnovareacademics.inresearchgate.net For example, an oxidative degradation product of thiamine was identified with an m/z value of 351.1604 using an LC-MS/MS/QTOF system. researchgate.netinnovareacademics.in

Interactive Table: Comparison of Analytical Methods for Thiamine


MethodPrincipleTypical Wavelength/PotentialLimit of Detection (LOD)Key Features
Colorimetric (Metol)Formation of a yellow complex with p-methylaminophenol sulfate. [22, 31]420 nm researchgate.netNot specifiedNo interference from many other vitamins. [22, 31]
Colorimetric (18-MPC)Reduction of 18-molybdodiphosphate to form heteropoly blue. enlivenarchive.org820 nm enlivenarchive.org0.8 µM enlivenarchive.orgRapid reaction at room temperature. enlivenarchive.org
Direct SpectrophotometryInherent UV absorbance of thiamine. [1, 10]~235 nm [1, 10]Not highly sensitiveSimple but lacks specificity; best used with separation. nih.gov
Fluorescence SpectroscopyOxidation to fluorescent thiochrome. [1, 6]Ex: ~375 nm, Em: ~440 nm researchgate.net4.3 x 10⁻⁹ mol/L researchgate.netHigh sensitivity and specificity. mdpi.com
Derivatization (NBD-Cl)Formation of a fluorescent adduct. [3, 14]Ex: 472 nm, Em: 562 nm researchgate.net0.020 µg/mL researchgate.netEnhances detection sensitivity. researchgate.net
Derivatization (NQS)Formation of a fluorescent product. researchgate.netEx: 390 nm, Em: 460 nm researchgate.net0.020 µg/mL researchgate.netApplicable to pharmaceutical formulations. researchgate.net
Electrochemical (Voltammetry)Oxidation of the thiamine molecule at an electrode. [9, 23]~ +0.3 V nih.gov1.1 ng/mL nih.govUses simple instrumentation; sensitive with modified electrodes. nih.gov
ChemiluminescenceEnhancement of luminol-H₂O₂ reaction. oup.comN/A (light emission)0.01 µg/mL oup.comSimple, no light source needed. nih.gov
LC-MS/MSChromatographic separation followed by mass-based detection. [27, 30]Specific m/z transitionsHigh sensitivityHighly selective and accurate, suitable for complex matrices. rsc.org

Advanced Characterization Techniques for Solid State Analysis

X-ray Powder Diffraction (PXRD)

X-ray Powder Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials like this compound. It is employed to confirm the identity and crystallinity of the compound. blkcommodities.com Studies utilizing PXRD have verified that the crystal form of this compound remains consistent during various experimental processes, such as dissolution in different solvent mixtures. blkcommodities.com This is crucial to ensure that no polymorphic transformations or conversions to amorphous or solvated forms occur, which could alter the compound's properties. blkcommodities.com

In comparative studies, the PXRD pattern of synthesized this compound has been shown to match simulated patterns derived from single-crystal X-ray diffraction data, confirming the correct crystal structure. blkcommodities.comwikipedia.org The analysis of raw materials and sediments after solubility experiments in binary solvents like methanol-water mixtures at various concentrations showed no change in the PXRD patterns, indicating the solid phase in equilibrium with the saturated solution is the original, stable crystalline form. blkcommodities.comwikipedia.org The highly crystalline nature of this compound is confirmed by the sharp peaks observed in its diffractogram. blkcommodities.com This technique is also essential in distinguishing between different salt forms, such as thiamine mononitrate and thiamine chloride hydrochloride, by their unique diffraction patterns. fishersci.ie

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis methods used to investigate the thermal stability and phase transitions of this compound. These techniques measure changes in mass (TGA) and heat flow (DSC) as a function of temperature.

TGA/DSC analysis of this compound reveals its thermal decomposition profile and melting characteristics. wikipedia.orgfishersci.fi A typical analysis is conducted under a nitrogen atmosphere with a controlled heating rate, for instance, 5 K/min. blkcommodities.comfishersci.fi The DSC curve for thiamine compounds often shows a sharp endothermic peak corresponding to its melting point. For related compounds like thiamine hydrochloride, a melting temperature has been observed around 252.83°C. nih.gov The TGA curve provides information on weight loss, indicating the temperatures at which decomposition occurs. wikipedia.orgnih.gov For instance, the thermal gravimetric curve for encapsulated thiamine has shown significant weight loss at temperatures around 186.74°C. nih.gov

Moisture Sorption Studies

Moisture sorption studies are critical for determining the hygroscopicity of this compound and its stability under various relative humidity (RH) conditions. These studies measure the amount of water vapor absorbed by the solid material at a given temperature and RH.

The physical stability of thiamine compounds can be significantly influenced by moisture. For thiamine mononitrate, moisture sorption behavior, especially when formulated with hygroscopic polymers like polyvinylpyrrolidone (B124986) (PVP), has been extensively studied. fishersci.at Research indicates that at high humidity (e.g., 75% RH), the moisture sorption of a thiamine mononitrate:polymer blend is largely dictated by the polymer's hygroscopicity. fishersci.at This increased moisture uptake can lead to the deliquescence or dissolution of the crystalline vitamin, which in turn accelerates its chemical degradation. fishersci.atnih.gov

Amorphous forms of thiamine are generally more susceptible to degradation than their crystalline counterparts, and this degradation is exacerbated by increased moisture content. fishersci.atnih.gov Dynamic vapor sorption (DVS) analysis is a common technique used to generate moisture sorption profiles. For example, profiles can be generated at 25°C by exposing samples to a range of RH from 25% to 99%. fishersci.ca Understanding the interaction of this compound with water vapor is essential for determining appropriate storage conditions and packaging to ensure its shelf-life and efficacy. nih.gov

Method Validation and Performance Characteristics (Linearity, LOD, LOQ, Precision, Accuracy, Recovery Rates)

The validation of analytical methods is crucial to ensure the reliability and accuracy of quantitative data for this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the determination of thiamine and its salts in various matrices. europa.eueuropa.eu Method validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). eijppr.commedcraveonline.com

The performance of these methods is characterized by several key parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. For thiamine analysis, methods typically demonstrate excellent linearity over a specified concentration range, with correlation coefficients (R²) close to 1.000. medcraveonline.comnih.govrsc.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. europa.eu

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (%RSD) for intra-day and inter-day analyses. mdpi.comscirp.org

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a sample with a known amount of the analyte. mdpi.com

Recovery Rates: The percentage of the true amount of analyte that is detected by the analytical method. Recovery rates for thiamine analysis are typically expected to be within a range of 90-110%. nih.gov

The tables below summarize performance characteristics from various validated HPLC methods for the determination of thiamine, which are applicable to this compound analysis.

Table 1: Linearity of Thiamine Analytical Methods

Method Type Concentration Range (µg/mL) Correlation Coefficient (R²) Source(s)
RP-HPLC 0.1 - 4.93 1.00 nih.gov
Titania-based HPLC-UV 0.25 - 125 0.9997 rsc.org
Spectrophotometric 5 - 35 0.999 medcraveonline.commedcraveonline.com

Table 2: Detection and Quantification Limits for Thiamine

Method Type LOD (µg/mL) LOQ (µg/mL) Source(s)
RP-HPLC 0.043 0.132 nih.gov
Titania-based HPLC-UV 0.075 - rsc.org
Spectrophotometric 0.667 2.020 medcraveonline.commedcraveonline.com
HPLC-FL (in water) - 0.06 (mg/L) europa.eu

Table 3: Precision and Accuracy/Recovery of Thiamine Analytical Methods

Method Type Precision (%RSD) Accuracy/Recovery Rate (%) Source(s)
RP-HPLC < 5.0 90 - 110 nih.gov
Titania-based HPLC-UV 2.3 96 - 114 rsc.org
RP-HPLC < 2.0 - eijppr.com
HPLC-FL (in feed) 5 - 13 (reproducibility) 88 - 97 europa.eu

These validated methods, particularly HPLC coupled with UV or fluorescence detection, provide the necessary specificity, sensitivity, and reliability for the quantitative analysis of this compound in research and quality control settings. europa.eueuropa.eunih.gov

Table 4: PubChem Compound Identifiers

Compound Name PubChem CID
This compound 10762
Methanol 887
Acetone (B3395972) 180
Isopropanol (B130326) 3776

Cell Culture Research Models

Thiamine is a standard component of many basal media formulations used in cell culture, reflecting its fundamental role in cellular processes. sigmaaldrich.com Its stability and necessity in these artificial environments are subjects of ongoing investigation. Thiamine mononitrate is noted as being significantly more stable than thiamine hydrochloride in solid form, making it a common choice for nutrition and media purposes, although it is less water-soluble. nih.gov

The role of thiamine in cancer is complex and can appear contradictory. While some studies suggest a link between low serum thiamine levels and cancer, thiamine supplementation may also support tumor cell survival, proliferation, and resistance to chemotherapy. nih.gov Cancer cells exhibit a high requirement for thiamine to support their rapid division and metabolic needs. oregonstate.edu They often rely heavily on the TPP-dependent enzyme transketolase for the synthesis of ribose-5-phosphate (B1218738), a necessary component for nucleic acids. oregonstate.edu

Thiamine's influence is particularly relevant to the altered metabolism of cancer cells, often characterized by the Warburg effect, where cells favor glycolysis even when oxygen is present. researchgate.net The vitamin's active form, TPP, is a cofactor for pyruvate (B1213749) dehydrogenase (PDH), an enzyme often inactivated in cancer cells, which helps shift metabolism towards oxidative phosphorylation. d-nb.infonih.gov

Interestingly, the effect of thiamine on cancer cell growth appears to be dose-dependent. While low doses may stimulate tumor growth, very high doses have been shown to have an inhibitory effect. iiarjournals.org Research has demonstrated that high-dose thiamine can reduce cancer cell proliferation through a mechanism similar to that of the drug dichloroacetate (B87207) (DCA). nih.gov Like DCA, high-dose thiamine was found to reduce the phosphorylation of PDH, decrease glucose consumption and lactate (B86563) production, and increase caspase-3 activity, a marker for apoptosis, in SK-N-BE (neuroblastoma) and Panc-1 (pancreatic cancer) cell lines. nih.gov

Table 1: Comparative Effects of High-Dose Thiamine and Dichloroacetate (DCA) on Cancer Cell Lines nih.gov
ParameterEffect of High-Dose ThiamineEffect of Dichloroacetate (DCA)Affected Cell Lines
Cell ProliferationReducedReducedSK-N-BE, Panc-1
PDH PhosphorylationReducedReducedSK-N-BE, Panc-1
Glucose ConsumptionReducedReducedSK-N-BE, Panc-1
Lactate ProductionReducedReducedSK-N-BE, Panc-1
Mitochondrial Membrane PotentialReducedReducedSK-N-BE, Panc-1
Caspase-3 ActivityIncreasedIncreasedSK-N-BE, Panc-1

The requirement for thiamine varies significantly across different cell lines, which is reflected in the wide range of concentrations found in commercially available basal media. sigmaaldrich.com For instance, concentrations can range from as low as 0.027 µM in Medium 199 to as high as 26.8 µM in Waymouth Medium MB. sigmaaldrich.com Media such as Dulbecco's Modified Eagle's Medium (DMEM) and Iscove's Modified Dulbecco's Medium (IMDM) contain relatively high levels of thiamine (10.72 µM). sigmaaldrich.com

However, recent studies suggest that for some cell lines in fed-batch cultures, thiamine may be dispensable in the feed medium. Research using untargeted LC-MS/MS to analyze the metabolome found that thiamine could be removed from the feed without negatively affecting cell performance, viability, or the final product titer for the tested cell lines. researchgate.netnih.govnih.gov This indicates that the initial amount in the basal medium may be sufficient for the duration of the culture, or that the specific cell lines have lower requirements.

Thiamine plays a critical structural and metabolic role in nervous tissues. In neuronal cells, thiamine is involved in maintaining the function of the nerve membrane. nih.gov Studies have shown it stabilizes the membrane of newly generated neuronal cells during embryogenesis and can slow down programmed cell death (apoptosis). nih.gov Thiamine deficiency can lead to significant damage and loss of neuronal cells, such as the thalamic neuronal cell death observed in severe deficiency cases. nih.govnih.gov

In epithelial cells, thiamine has been shown to contribute to the process of plasma membrane transformation in uterine epithelial cells during early pregnancy in rats. nih.gov The targeting and trafficking of thiamine transporters in epithelial cells are crucial for its uptake and subsequent biological function. nih.gov

Thiamine is a chemically unstable vitamin, particularly susceptible to heat and oxidation, which poses a challenge for the development of stable, long-shelf-life liquid cell culture feeds. nih.govresearchgate.netnih.gov It is typically added to basal media, but its degradation can be influenced by storage conditions (temperature, pH) and interactions with other media components like amino acids and keto acids. nih.govresearchgate.net Thiamine mononitrate is often used for solid nutrition formulations due to its greater stability compared to the hydrochloride salt. nih.gov

The concentration of thiamine in media formulations is a balancing act; while lower concentrations might not support the growth of certain cells, high concentrations can become toxic under specific storage conditions. sigmaaldrich.com Given its instability and the finding that it may be unnecessary in the feed for some modern biomanufacturing processes, removing thiamine from feed formulations has been proposed as a simple strategy for developing more stable next-generation feeds. researchgate.netnih.govnih.gov

Table 2: Thiamine Concentration in Various Cell Culture Media sigmaaldrich.com
MediumThiamine Concentration (µM)
Medium 1990.027
NCTC Medium0.067
Ames' Medium0.27
McCoy's 5A Modified Medium0.54
Nutrient Mixture, Ham's F-120.91
RPMI-16402.68
Click's Medium5.36
DMEM / Ham's F-12 (50:50)5.82
DMEM10.72
Iscove's Modified Dulbecco's Medium (IMDM)10.72
Waymouth Medium MB26.8

Neurochemical Research and Neurological Implications

Thiamine is essential for the proper functioning of the central and peripheral nervous systems, where it is directly involved in the synthesis of several key neurotransmitters. nih.govpatsnap.com Its active form, TPP, acts as a coenzyme in critical metabolic pathways that produce the precursors for these signaling molecules. patsnap.compatsnap.com

Acetylcholine (B1216132): Thiamine plays a fundamental role in the synthesis of the neurotransmitter acetylcholine (ACh). nih.govpoweronpoweroff.com The synthesis of ACh requires acetyl-coenzyme A (acetyl-CoA), which is produced from pyruvate via the action of the pyruvate dehydrogenase complex. caringsunshine.com Thiamine pyrophosphate is an essential coenzyme for this enzymatic complex. nih.govcaringsunshine.com Therefore, a sufficient supply of thiamine is critical for maintaining the production of acetyl-CoA and, consequently, the synthesis of acetylcholine, which is vital for memory, cognition, and muscle control. poweronpoweroff.comcaringsunshine.com Thiamine deficiency can lead to impaired acetylcholine synthesis, contributing to the cognitive disturbances seen in neurological disorders. caringsunshine.com

Table 3: Thiamine's Role in Neurotransmitter Synthesis
NeurotransmitterRole of Thiamine (as TPP)Key Enzyme / PathwayPrecursor MoleculeReference
AcetylcholineEssential coenzyme for the synthesis of Acetyl-CoAPyruvate Dehydrogenase (PDH) ComplexPyruvate nih.govpoweronpoweroff.comcaringsunshine.com
Serotonin (B10506)Involved in the uptake and maintenance of the serotonin systemSynaptic Uptake MechanismsTryptophan nih.govhormonesmatter.com

Impact on Myelin Synthesis and Nerve Function

Thiamine, for which this compound is a stable salt form, plays an indispensable role in the health and function of the nervous system. nbinno.com Its contributions are multifaceted, extending to the structural integrity of nerve cells and the efficiency of nerve impulse transmission. nbinno.com One of its critical functions is its involvement in the synthesis and maintenance of myelin, the lipid-rich sheath that insulates nerve fibers. caringsunshine.compatsnap.comnih.gov This protective covering is essential for rapid and efficient nerve conduction. nih.gov

Research indicates that thiamine deficiency can lead to a reduction in myelin production. youtube.com The vitamin is a crucial coenzyme in the pentose (B10789219) phosphate pathway, a metabolic route responsible for generating fatty acids necessary for myelin synthesis. youtube.com A deficiency in thiamine impairs this pathway, leading to decreased fatty acid production and consequently, reduced myelination, which can result in demyelination and subsequent nerve dysfunction. youtube.com

Furthermore, thiamine is vital for the proper functioning of nerve cells as it acts as a coenzyme in carbohydrate metabolism, which facilitates the production of adenosine (B11128) triphosphate (ATP). caringsunshine.com Neurons have a high energy demand and are particularly dependent on ATP for processes like neurotransmission. caringsunshine.com Thiamine also participates in the synthesis of key neurotransmitters, including acetylcholine. caringsunshine.comnih.gov

Table 1: Role of Thiamine in Neurological Function

Function Description Key Metabolic Pathway Involved
Myelin Synthesis Contributes to the formation and maintenance of the protective myelin sheath around nerve fibers. caringsunshine.compatsnap.comnih.gov Pentose Phosphate Pathway (for fatty acid synthesis) youtube.com
Energy Production Acts as a coenzyme in carbohydrate metabolism to produce ATP, the main energy source for nerve cells. caringsunshine.com Krebs Cycle, Pyruvate Dehydrogenase Complex patsnap.com
Neurotransmitter Synthesis Involved in the synthesis of acetylcholine and other neurotransmitters like serotonin and glutamate. caringsunshine.comnih.gov Various enzymatic processes
Nerve Conduction Supports the structure of myelin sheaths, which is critical for the speed and efficiency of nerve impulse transmission. nih.gov Not applicable

Thiamine Deficiency Models and Neurological Disorders (e.g., Wernicke-Korsakoff Syndrome, Alzheimer's Disease)

Severe thiamine deficiency is the established cause of Wernicke-Korsakoff syndrome (WKS), a serious neurodegenerative disorder. caringsunshine.comalzheimer.ca WKS actually comprises two stages: the acute and life-threatening Wernicke's encephalopathy (WE), followed by the chronic and persistent Korsakoff's syndrome, which involves severe memory problems. nih.govalzheimers.org.uk The neurological symptoms of WKS arise from damage to specific brain regions, such as the thalamus and hypothalamus, due to insufficient thiamine. alzheimer.ca Animal models of thiamine deficiency replicate many of the pathological changes seen in WKS, including neuron loss and impaired brain glucose utilization. nih.gov

A growing body of evidence also links abnormalities in thiamine availability and metabolism to the pathophysiology of Alzheimer's disease (AD). nih.gov Clinical similarities in memory tests have been noted between AD and WKS. nih.gov Studies have found that the activities of thiamine-dependent enzymes are reduced in the brains of patients with AD. nih.govnih.gov This suggests that while there may be enough of the enzyme protein, its function is impaired due to inadequate thiamine availability. nih.gov Thiamine deficiency in animal models of AD has been shown to exacerbate the formation of amyloid plaques and neurofibrillary tangles, which are hallmark pathologies of the disease. nih.gov Conversely, thiamine supplementation has been found to reverse these changes in cultured neuronal cells and animal models, suggesting a protective role. oregonstate.edu

Table 2: Thiamine Deficiency in Neurological Disorders

Disorder Pathophysiological Link to Thiamine Deficiency Key Findings from Studies
Wernicke-Korsakoff Syndrome (WKS) Direct cause is severe thiamine deficiency, leading to brain damage in areas like the thalamus and hypothalamus. caringsunshine.comalzheimer.ca Thiamine deficiency is a hallmark of WKS in chronic alcohol users. nih.gov Treatment focuses on immediate thiamine supplementation. alzheimer.caalzheimers.org.uk
Alzheimer's Disease (AD) Reduced activity of thiamine-dependent enzymes in the brain; thiamine deficiency exacerbates AD pathologies. nih.govnih.gov Thiamine deficiency in animal models increases plaque formation. nih.govoregonstate.edu Thiamine supplementation can improve cognitive function in some AD patients. nih.gov

Neuroprotective Properties of this compound and Derivatives (e.g., Thiamine Disulfide Nitrate)

Thiamine and its derivatives exhibit significant neuroprotective properties, primarily through antioxidant and anti-inflammatory mechanisms. nih.govmdpi.com Thiamine itself has demonstrated an ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govmdpi.com Its antioxidant effect is thought to be related to the opening of its thiazole ring, which allows it to neutralize harmful free radicals. nih.gov

Lipid-soluble thiamine derivatives, such as benfotiamine (B1667992) and thiamine disulfide, were developed to have higher bioavailability than water-soluble forms like this compound. oregonstate.edunih.gov These compounds have been studied for their enhanced neuroprotective effects. Thiamine disulfide nitrate, for example, combines the benefits of thiamine with the vasodilatory properties of nitrate. patsnap.com The nitrate component can release nitric oxide, which improves blood flow, potentially enhancing the delivery of thiamine to the brain and further supporting neural health. patsnap.com

Studies on derivatives like benfotiamine show powerful antioxidant and anti-inflammatory actions that appear to be independent of thiamine's traditional coenzyme role. nih.gov In cultured neuroblastoma cells, benfotiamine protected against cell death induced by paraquat, a toxin that generates ROS. nih.gov It also reduces plaque formation and improves memory in transgenic mouse models of Alzheimer's disease. nih.gov Another derivative, O,S-dibenzoylthiamine (DBT), has shown potent antioxidant and anti-inflammatory properties at substantially lower concentrations than other precursors. nih.gov

Studies on Blood-Brain Barrier Transport of Thiamine

The transport of thiamine from the bloodstream into the brain is a complex and tightly regulated process, critical for maintaining neurological function. acs.org The blood-brain barrier (BBB) is equipped with specialized transporter molecules that facilitate the passage of essential nutrients like thiamine. news-medical.net Research in rat models has demonstrated that thiamine transport across the BBB is primarily a carrier-mediated process. acs.orgnih.gov This active transport system can become saturated at high concentrations of thiamine in the blood. nih.gov

Kinetic analysis has revealed that in addition to the saturable, carrier-mediated system, there is also a non-saturable component to thiamine transport, which is likely due to passive diffusion. acs.orgnih.gov However, this passive component is normally small and likely insufficient to meet the brain's demand for the vitamin unless blood concentrations are significantly elevated. nih.gov The two primary transporters responsible for carrying thiamine across membranes like the BBB are known as SLC19A2 and SLC19A3. news-medical.net

Impairment of this transport system can have severe consequences. Studies have established that a disruption of thiamine transport across the intestinal and blood-brain barrier axis is a cause of thiamine deficiency in the brain, which can lead to the neurodegeneration seen in Wernicke's encephalopathy. nih.gov Thiamine deficiency itself can also significantly alter the selective transport system of the blood-brain barrier. oup.com

Microbiological and Plant Studies

Thiamine Biosynthesis in Bacteria and Environmental Adaptation

Most bacteria, fungi, and plants are capable of producing thiamine de novo, whereas mammals must obtain it from their diet. nih.gov In bacteria, the biosynthesis of thiamine is a well-documented process involving the separate formation of two precursor moieties: a pyrimidine ring (4-amino-5-hydroxymethyl-2-methyl-pyrimidine pyrophosphate, or HMP-PP) and a thiazole ring (4-methyl-5-β-hydroxyethyl thiazole phosphate, or THZ-P). nih.govresearchgate.net These two parts are then coupled by the enzyme thiamine monophosphate synthase (ThiE) to form thiamine monophosphate, which is subsequently phosphorylated to the active coenzyme form, thiamine diphosphate (B83284) (ThDP). nih.gov

The evolution of thiamine biosynthesis in bacteria appears to be a key adaptation to changing environmental conditions. oup.comnih.gov Phylogenetic studies analyzing thousands of bacterial genomes have found a strong correlation between the origin of thiamine-synthesizing bacteria and the "Great Oxygenation Event." oup.comnih.govresearchgate.net This suggests that the ability to synthesize thiamine emerged as an adaptation to aerobic respiration, as thiamine is a crucial cofactor in central carbon metabolism and aerobic processes. oup.comnih.gov This metabolic capability supports bacterial survival and adaptation in diverse and extreme conditions. researchgate.net

Thiamine-Mediated Metabolic Interactions in Bacterial Communities

Thiamine plays a fundamental role in shaping the structure and function of bacterial communities through metabolic interactions. oup.comnih.gov Many bacterial species are "auxotrophic" for thiamine, meaning they cannot synthesize it themselves and must acquire it from their environment or from other microbes. researchgate.net This dependency creates complex metabolic networks within microbial communities. oup.com

Studies have shown that thiamine-mediated metabolic interactions are widespread and are a fundamental factor influencing the assembly and diversity of bacterial communities. oup.comnih.govresearchgate.net For example, a thiamine-auxotrophic bacterium that degrades a specific pollutant can rely on other "prototrophic" (thiamine-producing) bacteria in the community to supply the necessary vitamin for its growth and function. nih.gov In turn, the degrader bacterium can provide intermediate metabolites as a carbon source for the non-degrading bacteria. nih.gov

These interactions allow bacterial communities to adapt to changing environments. oup.comnih.govresearchgate.net The presence or absence of exogenous thiamine can significantly alter the microbial community structure by changing resource and niche distributions, sometimes creating a "seesaw" pattern where the addition of thiamine promotes the growth of an auxotrophic functional strain while suppressing its prototrophic cooperator. nih.gov This highlights the crucial role of thiamine as a micronutrient that governs interaction patterns within environmental microbial communities. nih.gov

Cellular and Organismal Studies Involving Thiamine Nitrate

Thiamine (B1217682), also known as vitamin B1, is a universally recognized essential supplement in plant tissue culture media, crucial for the healthy growth and development of plant cells in vitro. researchgate.net It functions as a coenzyme in vital metabolic pathways, including carbohydrate metabolism and the biosynthesis of branched-chain amino acids. researchgate.netcaissonlabs.com The absence of thiamine in the culture medium can lead to inhibited growth, chlorosis, and eventual death of the plant tissues. researchgate.net

While thiamine is critical, the specific salt form used can have implications for the stability and efficacy of the nutrient medium. The most commonly utilized form in standard plant tissue culture formulations, such as Murashige and Skoog (MS) medium, is thiamine hydrochloride (Thiamine HCl). scirp.orgcabidigitallibrary.orgnih.gov However, thiamine nitrate (B79036) (or thiamine mononitrate) has been identified as a more stable, non-hygroscopic alternative. nih.gov This increased stability could be advantageous in maintaining the integrity of the culture medium over time, although direct comparative studies on the efficacy of thiamine nitrate versus thiamine hydrochloride in plant cell culture are not extensively documented in publicly available research.

Detailed research findings and comparative data tables specifically evaluating the effects of this compound on key aspects of plant cell culture, such as callus induction, shoot proliferation, and root formation, are limited. The majority of studies on vitamin supplementation in plant tissue culture focus on the general requirement for thiamine or the effects of varying concentrations of thiamine hydrochloride.

For instance, studies have demonstrated that the optimal concentration of thiamine hydrochloride can vary depending on the plant species and the type of tissue being cultured, with typical working concentrations ranging from 0.1 to 10.0 mg/L. researchgate.netresearchgate.net Research on soybean root cells showed a significant increase in cell growth when the medium was supplemented with thiamine. researchgate.net Similarly, in date palm cultures, adjusting the thiamine concentration was found to influence callus growth. researchgate.net

While the superior stability of thiamine mononitrate is acknowledged, the direct impact of using this compound in plant cell culture media remains an area with a scarcity of specific, detailed research findings and quantitative data. The prevailing standard in published protocols and commercial media formulations continues to be thiamine hydrochloride.

Computational and Theoretical Studies of Thiamine Nitrate

Molecular Modeling and Simulation of Thiamine (B1217682) Nitrate (B79036) Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), have been utilized to explore the interactions of thiamine nitrate in various environments. These studies provide insights into processes such as crystallization, which are crucial for pharmaceutical manufacturing.

Research has shown that additives can significantly modify the crystal morphology of this compound. acs.org Molecular dynamics simulations were used to understand the underlying mechanisms. For instance, the interaction between additives and the growing crystal faces can hinder solute diffusion. researchgate.net One study investigated the effect of sodium alkyl sulfates and sodium alkyl sulfonates on the growth of this compound crystals in aqueous solutions. acs.org MD simulations revealed that both types of additives could inhibit crystal growth by impeding the diffusion of solute molecules. The differing effects of these similar additives were attributed to selective adsorption, driven by electrostatic and hydrogen bond interactions between the this compound and the additive molecules. acs.org

In a related context, MD simulations have also been used to study the interaction of thiamine with other materials, such as copper surfaces in electroplating. These simulations, combined with quantum chemistry calculations, showed that thiamine molecules can be strongly adsorbed on the copper surface, indicating a strong bonding ability. nih.gov While not specific to this compound, these studies demonstrate the utility of MD in predicting and explaining the interaction of the thiamine molecule with surfaces and other molecules. nih.gov Simulations have also been employed to assess the stability of complexes formed between thiamine and its derivatives with proteins like acetylcholinesterase, revealing that interactions such as π-π stacking and hydrogen bonds are key to stabilizing these complexes. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand binding mechanisms.

A 2024 study performed molecular docking analyses to investigate the interaction between this compound and key proteins of the SARS-CoV-2 virus. dergipark.org.tr The results indicated that this compound exhibited significant binding affinity for viral proteins, suggesting it could act as a potential inhibitor. dergipark.org.tr The docking scores, which represent the binding energy, were notably high for the interaction with non-structural protein 16 (NSP16) and vitamin K epoxide reductase (VKORC1). dergipark.org.tr These findings theoretically support the potential for thiamine-related compounds to interact with these viral targets. dergipark.org.tr

Table 1: Molecular Docking Scores of this compound with Viral Protein Targets. dergipark.org.tr
Protein TargetBinding Score (kcal/mol)
SARS-CoV-2 NSP16-7.97
Vitamin K Epoxide Reductase (VKORC1)-7.13

Other computational studies have used docking to explore the binding of thiamine and its analogs to various other proteins, such as thiamine pyrophosphokinase and the prion protein, to understand their biological activity and potential as inhibitors. asm.orgresearchgate.netnih.gov

Thermodynamic Property Calculations for Dissolution Processes

The dissolution of a drug is a critical factor influencing its bioavailability. Thermodynamic properties associated with this process, such as enthalpy, entropy, and Gibbs energy, provide fundamental information about the solubility and dissolution mechanism. Several studies have experimentally measured the solubility of this compound in different solvent systems and have used thermodynamic models to correlate the data and calculate these properties. dntb.gov.uamdpi.comnist.gov

The solubility of this compound has been determined in binary solvent mixtures, including methanol (B129727) + water, ethanol (B145695) + water, acetone (B3395972) + water, and isopropanol (B130326) + water, across various temperatures. dntb.gov.uamdpi.comnist.gov These experimental data were then correlated using thermodynamic models like the modified Apelblat equation, the van't Hoff equation, and the Non-Random Two-Liquid (NRTL) model, all of which provided satisfactory results. dntb.gov.uamdpi.com

Based on the temperature dependence of solubility, the standard enthalpy (ΔH°), standard entropy (ΔS°), and standard Gibbs energy (ΔG°) of dissolution for this compound have been calculated using the van't Hoff equation. nist.govresearchgate.net

Across the studied solvent systems, the dissolution process of this compound was found to be endothermic (ΔH° > 0), indicating that heat is absorbed during dissolution. dntb.gov.uanist.gov This is consistent with the experimental observation that the solubility of this compound increases with increasing temperature. mdpi.com The process was also determined to be entropy-driven, meaning that the increase in disorder (ΔS° > 0) is a significant driving force for the dissolution. nist.govresearchgate.net The positive Gibbs free energy values indicate that the dissolution process is not spontaneous under standard conditions.

Table 2: Summary of Thermodynamic Properties for this compound Dissolution. dntb.gov.uanist.gov
Thermodynamic ParameterGeneral FindingImplication
Enthalpy of Dissolution (ΔH°)Positive (Endothermic)Solubility increases with temperature.
Entropy of Dissolution (ΔS°)Positive (Entropy-driven)The system moves to a more disordered state upon dissolution.
Gibbs Energy of Dissolution (ΔG°)PositiveThe dissolution process is non-spontaneous.

Kinetic Modeling of Degradation Processes

Understanding the chemical stability and degradation kinetics of this compound is essential for determining its shelf-life and ensuring the quality of pharmaceutical formulations. The degradation of thiamine is known to be influenced by factors such as temperature, pH, moisture, and the presence of excipients. nih.govd-nb.info

Kinetic studies have shown that thiamine degradation generally follows first-order or pseudo-first-order reaction kinetics. nih.govd-nb.inforesearchgate.net This means the rate of degradation is directly proportional to the concentration of thiamine. The temperature dependence of the degradation rate constant (k) is typically described by the Arrhenius equation. d-nb.inforesearchgate.net

A study on the chemical stability of thiamine mononitrate (TMN) in amorphous solid dispersions with polyvinylpyrrolidone (B124986) (PVP) calculated the reaction rate constants (k_obs) for thiamine degradation. nih.gov It was found that the degradation rate increased as the proportion of PVP in the dispersion increased. This was explained by a kinetic model where a greater surface area of contact between the drug and the excipient leads to greater degradation. nih.gov

Table 3: Observed Reaction Rate Constants (k_obs) for Thiamine Degradation in Amorphous Thiamine Mononitrate (TMN):PVP Dispersions. nih.gov
Dispersion (TMN:PVP ratio)PVP Proportionk_obs (day⁻¹)t₉₀ (days)¹
10:9090%0.003828
1:9999%0.005519
¹ t₉₀: Time when 90% of the initial concentration of thiamine remained.

Studies on thiamine in solution have also modeled its degradation kinetics, confirming the pseudo-first-order reaction and the significant impact of pH and concentration. d-nb.info For instance, at 70 °C, the k_obs for a 20 mg/mL thiamine mononitrate solution was about ten times higher than for a 1 mg/mL solution, highlighting the concentration dependence. d-nb.info

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of compounds. While many DFT studies focus on thiamine or its hydrochloride salt, the principles are applicable to understanding the fundamental properties of the thiamine cation present in this compound. nih.govmdpi.com

DFT has been employed to optimize the molecular structure of thiamine and calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. These calculations have been used to analyze the active sites of the thiamine molecule and infer its adsorption behavior on surfaces. nih.gov For example, in a study comparing thiamine to another compound as a leveling agent for copper electroplating, DFT calculations were used to analyze their electronic properties and predict their interaction strength with the copper surface. nih.gov

Furthermore, DFT calculations under periodic boundary conditions have been instrumental in studying the solid-state properties of thiamine salts, such as thiamine hydrochloride hydrates. mdpi.comresearchgate.netnih.gov These studies help explain the relative stability of different crystalline forms and interpret experimental data, such as solid-state NMR spectra. mdpi.comresearchgate.net Such computational approaches provide a molecular-level understanding of the structure and behavior of thiamine-based solids. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Thiamine (B1217682) Nitrate (B79036) Derivatives with Enhanced Bioavailability or Specific Activities

The development of novel derivatives of thiamine, including its nitrate salt form, is a promising area of research focused on overcoming limitations in bioavailability and targeting specific cellular activities. Standard thiamine is water-soluble, and its transport into cells is dependent on specific carriers, which can be a limiting factor. Research is actively exploring derivatives that can deliver thiamine more effectively to target tissues. patsnap.com

One such example is the investigation into compounds like thiamine disulfide nitrate. patsnap.com This advanced derivative is being studied for its potential to enhance the delivery of thiamine, with a particular focus on neuroprotective and cognitive-enhancing properties. patsnap.com The mechanism is thought to involve improved passage across cellular membranes, leading to better availability within the central nervous system. patsnap.com By modifying the thiamine structure, researchers aim to create prodrugs that are more lipid-soluble, allowing for passive diffusion into cells before being converted into the active form, thiamine pyrophosphate (TPP).

Another well-known derivative, benfotiamine (B1667992) (a lipid-soluble thiamine precursor), has demonstrated protective effects in various models, inhibiting lipid peroxidation and reducing cellular damage. caymanchem.com While not a nitrate derivative, the principles behind its enhanced bioavailability inform the development of new thiamine nitrate-based compounds. Studies on benfotiamine have shown both experimental success and clinical challenges, for instance in the context of diabetic nephropathy, highlighting the complexities of translating derivative efficacy from the lab to clinical practice. researchgate.net The goal is to create derivatives with specific activities, such as enhanced antioxidant capacity or targeted interaction with specific enzymes, beyond thiamine's traditional coenzyme functions. patsnap.comcaymanchem.com

Exploration of this compound in Emerging Therapeutic Areas

Beyond its established role in treating deficiency syndromes, this compound is being investigated for its therapeutic potential in a range of complex diseases. patsnap.com Research indicates promising applications in managing metabolic syndromes and neurodegenerative disorders. patsnap.com

Emerging therapeutic areas of interest include:

Neurodegenerative Diseases: Thiamine deficiency is implicated in conditions like Alzheimer's, Parkinson's, and Huntington's disease due to its critical role in brain energy metabolism. patsnap.comnih.gov Research is exploring high-dose thiamine supplementation as a neuroprotective strategy. caymanchem.comnih.gov Thiamine disulfide nitrate, for instance, is being targeted for its potential to ameliorate cognitive decline in these conditions by enhancing glucose metabolism in the brain and exerting antioxidant effects. patsnap.com

Metabolic and Cardiovascular Conditions: Studies are investigating thiamine's role in mitigating complications associated with diabetes and metabolic syndrome. Research in rat models has shown that thiamine can improve glucose and lipid metabolism and reduce symptoms of metabolic syndrome. nih.gov It is also being explored for its potential to reduce cardiovascular risk in diabetic patients by improving endothelial function and reducing oxidative stress. mdpi.com Furthermore, high-dose thiamine therapy has shown a potent anti-steatotic effect in an animal model of overnutrition-induced fatty liver, suggesting a role in managing non-alcoholic fatty liver disease (NAFLD). biologists.com Clinical trials have also examined its use in heart failure and for preventing diabetic nephropathy. researchgate.netclinicaltrials.eu

Other Conditions: The therapeutic potential of thiamine is being studied in diverse clinical settings, including septic shock, where it may help reduce lactate (B86563) levels, and following surgical procedures like coronary artery bypass grafting to improve cognitive outcomes. clinicaltrials.eu

Advanced Sensing Technologies for this compound Detection

The precise and sensitive detection of thiamine is crucial for both clinical diagnostics and food quality assessment. Research is rapidly advancing beyond traditional methods like HPLC to develop novel sensing technologies that are faster, more cost-effective, and suitable for on-site analysis. mdpi.com Since this compound is a salt of thiamine, these technologies are directly applicable.

A key strategy involves the oxidation of thiamine to its highly fluorescent product, thiochrome (B1210408), which can be readily measured. researchgate.netrsc.org Advanced sensors often use nanomaterials to catalyze this reaction or to act as fluorescent probes themselves. rsc.org

Sensor TypePrincipleKey FeaturesDetection Limit (LOD)
Fluorescent Nanoparticles Uses captopril-modified Eu-doped Y2O3 nanoparticles as a probe; thiamine enhances fluorescence.Simple, sensitive, operates at natural pH and room temperature.0.144 µM
Metal-Organic Frameworks (MOF) Copper-MOF (CuMOF) catalyzes the oxidation of thiamine to fluorescent thiochrome.Inexpensive materials, convenient detection.0.48 µM
Graphene-Based Sensors Rhodamine B-complexed Graphene Oxide (RhGO) releases fluorescent Rhodamine B upon competitive binding with thiamine.Facile sensor development; sensitivity can be enhanced with cucurbit clinicaltrials.euuril.0.68 µM (with CB clinicaltrials.eu)
Electrochemical Sensors 3D sensors using nanographene and gold nanoparticles measure the current from the electrochemical oxidation of thiamine.Ultrasensitive, reliable for food and biological samples.3.0 x 10⁻¹³ mol L⁻¹
Electrocatalytic Sensors A screen-printed carbon electrode with cobalt phthalocyanine (B1677752) mediates the oxidation of thiamine's thiolate anion form.Improved selectivity, operates at a lower potential (0 V), reducing interferences.Suitable for µg mL⁻¹ range

These advanced technologies, particularly electrochemical and fluorescent sensors, offer significant advantages in sensitivity and ease of use over conventional methods. mdpi.comrsc.org The integration of these sensors into mini-platforms and microfluidic devices is a key future direction, paving the way for portable, point-of-care diagnostic tools. nih.govsemanticscholar.org

Integrated Omics Approaches in this compound Research (Genomics, Proteomics, Metabolomics)

The application of integrated "omics" technologies is revolutionizing our understanding of thiamine's role in complex biological systems. nih.govnih.gov These approaches allow for a global view of how thiamine availability and metabolism affect an organism's genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.net

Proteomics: Studies using proteomic analysis have provided significant insights. In yeast, thiamine depletion was shown to decrease the abundance of proteins involved in lipid biosynthesis and energy metabolism. asm.org In animal models of thiamine deficiency, proteomic analysis of the thalamus revealed deregulation of 183 proteins involved in oxidative stress, neurotransmitter synthesis, and synaptic function, explaining some of the neurological consequences. nih.gov

Transcriptomics: RNA-sequencing has been used to study gut microbes, revealing that the presence of thiamine causes a global downregulation of genes involved in thiamine biosynthesis, amino acid metabolism, and glycolysis. asm.org This demonstrates how organisms transcriptionally adapt to thiamine availability.

Integrated Multi-Omics: A powerful approach combines multiple omics fields. For example, an integrated analysis of the gut metabolome and shotgun metagenomics in humans revealed that individuals with obesity have significantly lower levels of fecal thiamine. frontiersin.org This thiamine deficiency was linked to a decrease in thiamine-producing bacteria in the gut and altered expression of microbial enzymes involved in thiamine synthesis. frontiersin.org This research provides a direct link between gut microbiota, thiamine homeostasis, and a major metabolic disease. frontiersin.org

Environmental Impact and Fate of this compound

The environmental safety of this compound, particularly its use as a nutritional additive in animal feed, has been assessed by regulatory bodies. The general consensus is that this compound does not pose a significant risk to the environment. atamanchemicals.comnih.gov

Key findings regarding its environmental profile include:

Persistence and Bioaccumulation: According to modeling data and assessments by agencies like Environment Canada, this compound is not expected to be persistent in the environment or to be bioaccumulative. ewg.orgregulations.gov

Ecotoxicity: Modeled data suggests that this compound is not a concern for aquatic organisms. regulations.gov

Environmental Fate: Thiamine is a natural vitamin that is synthesized and degraded by microorganisms in the environment. researchgate.net Disruptions in the balance between microbial production and degradation can affect its concentration in aquatic systems like the water column. researchgate.net However, when used in applications like animal nutrition, it is not foreseen to create an environmental risk. nih.gov

While comprehensive environmental fate and effect studies are limited, the available data from regulatory assessments and environmental modeling indicate a low potential for adverse environmental impact from the current uses of this compound. regulations.gov

Q & A

Q. What analytical methods are recommended for assessing the purity of synthesized thiamine nitrate?

To ensure purity, perform the following tests:

  • Chloride content : Use 0.20 g of this compound with 0.30 mL of 0.01 M HCl as a control (limit: ≤0.053%) .
  • Sulfate content : Dissolve 1.5 g in water and dilute HCl, comparing against 0.35 mL of 0.005 M H₂SO₄ (limit: ≤0.011%) .
  • Heavy metals : Test with 1.0 g dissolved in acetic acid, using a lead standard solution (limit: ≤20 ppm) .
  • Loss on drying : Dry 0.5 g at 105°C for 2 hours (limit: ≤1.0%) .
  • Residue on ignition : Ash 1 g (limit: ≤0.2%) .
    Liquid chromatography (LC) is also employed for quantification, using thiamine chloride hydrochloride as a reference standard .

Q. How does this compound differ structurally and functionally from thiamine hydrochloride?

this compound is a stable nitrate salt synthesized from thiamine hydrochloride, differing in counterion (NO₃⁻ vs. Cl⁻). Key distinctions:

  • Solubility : this compound is less hygroscopic, making it preferable for solid formulations .
  • Stability : The nitrate form exhibits superior thermal stability in dry environments .
  • Analytical differentiation : Nitrate-specific tests (e.g., qualitative nitrate reactions) confirm identity .

Q. What solvents and conditions optimize this compound solubility for experimental formulations?

Solubility in binary aqueous solvents (methanol, acetone, isopropanol) increases with temperature. Key findings:

  • Low water content : Methanol > acetone > isopropanol.
  • High water content (molar fraction >0.6) : Acetone > methanol > isopropanol .
    Methodological note: Use dynamic solubility measurement (278.15–313.15 K) and model data with the Apelblat equation or NRTL model .

Advanced Research Questions

Q. How can thermodynamic modeling improve the design of this compound crystallization processes?

The dissolution process is endothermic, with Gibbs free energy (ΔG) and enthalpy (ΔH) calculated via the van’t Hoff equation. Key steps:

  • Solvent selection : Prioritize solvents with high polarity (e.g., water-methanol) to maximize yield .
  • Additive effects : Additives like surfactants alter crystal morphology by modulating interfacial energy. For example, Han et al. (2018) demonstrated that polyvinylpyrrolidone (PVP) reduces crystal agglomeration .
  • Model validation : Correlate experimental solubility data with λh equation or NRTL models to predict phase behavior .

Q. How should researchers resolve contradictions in solubility data across different solvent systems?

Discrepancies arise from solvent polarity and hydrogen-bonding interactions. Mitigation strategies:

  • Control solvent composition : Precisely measure water ratios in binary mixtures, as minor variations significantly impact solubility .
  • Validate with multiple models : Cross-check Apelblat, van’t Hoff, and NRTL models to identify outliers .
  • Replicate experiments : Ensure temperature stability (±0.1 K) during dynamic solubility measurements .

Q. What synthetic pathways yield high-purity this compound, and how are intermediates characterized?

Synthesis involves reacting thiamine hydrochloride with nitric acid. Critical steps:

  • Neutralization : Adjust pH to 6.5–8.0 post-reaction to stabilize the nitrate salt .
  • Purification : Recrystallize from ethanol-water mixtures to remove chloride residues .
  • Intermediate analysis : Use LC with internal standards (e.g., thiamine chloride hydrochloride) to track conversion efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiamine Nitrate
Reactant of Route 2
Thiamine Nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.